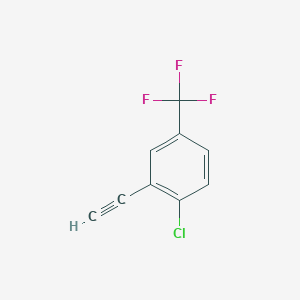

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene often involves multistep reactions, including Sonogashira C,C cross-coupling and Negishi C,C cross-coupling processes, as seen in the synthesis of 1,3,5-triferrocenyl-2,4,6-tris(ethynylferrocenyl)benzene (Pfaff et al., 2014). These methods are pivotal for constructing the carbon-carbon bonds essential for the molecular framework of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated, revealing that acetylene groups of neighboring molecules tend to arrange closely, which is favorable for their topochemical interaction. However, the conformational rigidity limits the optimal adjustment of reactive sites (Lindeman et al., 1994).

Chemical Reactions and Properties

Compounds like 1,3,5-Tris(hydrogensulfato) Benzene have been used as efficient catalysts for synthesizing various derivatives, indicating the potential of functionalized benzene compounds in facilitating chemical reactions (Karimi-Jaberi et al., 2012).

Physical Properties Analysis

The physical properties, such as mesomorphic behavior and transition temperatures of tetrasubstituted benzenes, have been studied, showing that the rigidity of the alkynyl unit affects the projection from the central core and influences the compound's phase behavior (Norbert et al., 1997).

Chemical Properties Analysis

The electrochemical properties of similar compounds have been examined, revealing insights into oxidation events and the potential for fine-tuning optical and electronic properties through core and periphery substitution (Hennrich et al., 2004).

Aplicaciones Científicas De Investigación

Reagent-Modulated Site Selectivities

Research on chloro(trifluoromethyl)benzenes, including 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene, has focused on their deprotonation and metalation properties. For instance, the metalation of o-, m- and p-halobenzotrifluorides explores how different reagents can modulate the site selectivity in these compounds (Mongin, Desponds, & Schlosser, 1996).

Novel Material Synthesis

The compound has been used in the synthesis of novel materials. For example, it was involved in the synthesis of a novel fluorine-containing polyetherimide, showcasing its role in creating advanced polymers with unique properties (Yu Xin-hai, 2010).

Electrophilic Trifluoromethylation

It plays a role in electrophilic trifluoromethylation reactions. Methyltrioxorhenium has been used as a catalyst for the direct electrophilic trifluoromethylation of aromatic compounds, with 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene being a potential substrate (Mejía & Togni, 2012).

Sensor Development

Its derivatives have been used in the development of sensors. For example, PtII6 nanoscopic cages with an organometallic backbone have been synthesized for sensing applications, including the detection of picric acid, a common explosive constituent (Samanta & Mukherjee, 2013).

Heterocyclic Compound Synthesis

The compound is key in synthesizing heterocyclic compounds, such as 1,2-dialkyl-5-trifluoromethylbenzimidazoles. These syntheses highlight its importance as a building block for creating structurally diverse and potentially bioactive molecules (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Fluorescence and Aggregation-Induced Emission

Tetraphenylethene-containing diynes derived from 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene have been studied for their fluorescence and aggregation-induced emission properties, highlighting its application in materials science (Hu et al., 2012).

Mecanismo De Acción

Target of Action

The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through radical mechanisms.

Biochemical Pathways

The trifluoromethylation process, which the compound may be involved in, can affect various biochemical pathways .

Pharmacokinetics

The compound is used for pharmaceutical testing , suggesting that its pharmacokinetic properties may be under investigation.

Result of Action

The compound’s involvement in trifluoromethylation suggests that it may induce changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect the compound . The compound should be stored in a dry, well-ventilated place away from light .

Propiedades

IUPAC Name |

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXESVWDWTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)